4-Methyl-2-(2-trifluoromethyl-phenyl)-pyridine
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Overview
Description
4-Methyl-2-(2-trifluoromethyl-phenyl)-pyridine is an organic compound characterized by a pyridine ring substituted with a methyl group at the 4-position and a trifluoromethyl-phenyl group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-(2-trifluoromethyl-phenyl)-pyridine typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate pyridine derivative and a trifluoromethyl-phenyl precursor.
Reaction Conditions: The reaction is often carried out under controlled conditions, such as specific temperatures and the presence of catalysts, to ensure the desired substitution occurs at the correct positions on the pyridine ring.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The process would include:
Bulk Synthesis: Large quantities of starting materials are reacted in reactors designed for high-volume production.
Optimization: Reaction conditions are optimized for maximum yield and purity.
Quality Control: The final product undergoes rigorous quality control to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-2-(2-trifluoromethyl-phenyl)-pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can produce various substituted pyridine derivatives.
Scientific Research Applications
4-Methyl-2-(2-trifluoromethyl-phenyl)-pyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biological molecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which 4-Methyl-2-(2-trifluoromethyl-phenyl)-pyridine exerts its effects involves interactions with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of target molecules. This interaction can modulate the activity of the target, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-4-(trifluoromethyl)phenylboronic acid: This compound shares the trifluoromethyl-phenyl group but differs in the presence of a boronic acid functional group.
2-Methyl-4-(trifluoromethyl)benzeneboronic acid: Similar to the above, with slight variations in structure.
Uniqueness
4-Methyl-2-(2-trifluoromethyl-phenyl)-pyridine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and physical properties. The presence of both a methyl group and a trifluoromethyl-phenyl group can influence its reactivity and interactions with other molecules, making it valuable for various applications.
Properties
Molecular Formula |
C13H10F3N |
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Molecular Weight |
237.22 g/mol |
IUPAC Name |
4-methyl-2-[2-(trifluoromethyl)phenyl]pyridine |
InChI |
InChI=1S/C13H10F3N/c1-9-6-7-17-12(8-9)10-4-2-3-5-11(10)13(14,15)16/h2-8H,1H3 |
InChI Key |
RJXLOCJMSNLRHL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=C1)C2=CC=CC=C2C(F)(F)F |
Origin of Product |
United States |
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